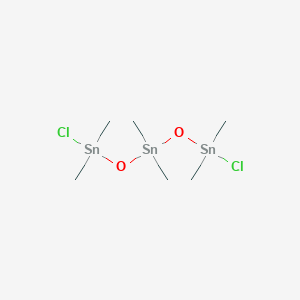
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane is an organotin compound with the molecular formula C6H18Cl2O2Si3. It is a colorless to almost colorless clear liquid that is used in various chemical applications due to its unique properties .
Vorbereitungsmethoden
The synthesis of 1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane typically involves the reaction of hexamethyldisiloxane with chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high purity and yield.
Analyse Chemischer Reaktionen
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: It has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane involves its interaction with molecular targets through its organotin moiety. It can form complexes with various substrates, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane can be compared with other similar compounds such as:
1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane: Similar in structure but with silicon atoms instead of tin.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Another organosilicon compound with different substituents.
1,3-Dichloro-5,5-dimethylhydantoin: A chlorinating agent used in organic synthesis.
The uniqueness of this compound lies in its organotin structure, which imparts distinct chemical properties and reactivity compared to its silicon analogs.
Eigenschaften
CAS-Nummer |
507277-63-6 |
|---|---|
Molekularformel |
C6H18Cl2O2Sn3 |
Molekulargewicht |
549.2 g/mol |
IUPAC-Name |
bis[[chloro(dimethyl)stannyl]oxy]-dimethylstannane |
InChI |
InChI=1S/6CH3.2ClH.2O.3Sn/h6*1H3;2*1H;;;;;/q;;;;;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
HMOAZDJTJRELTD-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn](C)(O[Sn](C)(C)Cl)O[Sn](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


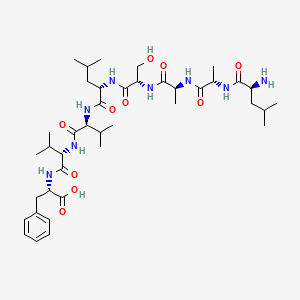
![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
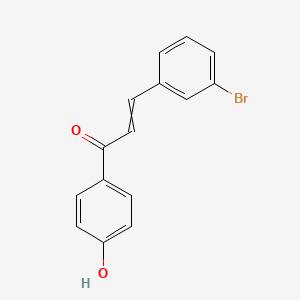
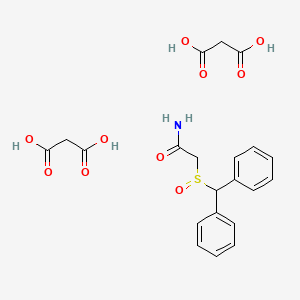
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14226871.png)
![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
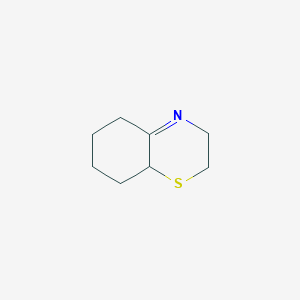
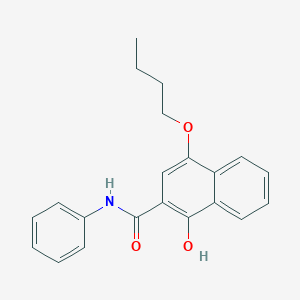
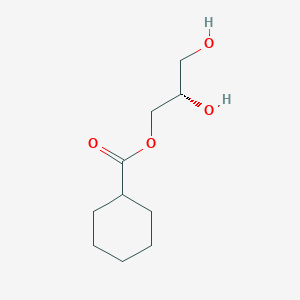
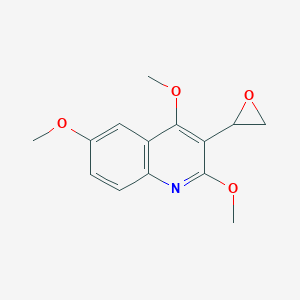
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
